1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-
Description
1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl- is a heterocyclic organic compound featuring a 1,2,4-triazole ring linked to a methanamine group and a biphenyl moiety. The biphenyl group (two phenyl rings connected by a single bond) enhances lipophilicity, which may influence binding affinity in biological systems.
Properties
CAS No. |
220673-84-7 |
|---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-phenyl-N-(1,2,4-triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C15H14N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-19-11-16-10-18-19/h1-11,17H,12H2 |
InChI Key |
SELKVNFQOLSEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Method A: High-Pressure Ammonolysis
A patented process (CN105906575A) describes synthesizing 1H-1,2,4-triazole using:
- Reagents : Formic ether, hydrazine hydrate, ammonium salt
- Conditions : High-pressure reaction kettle, gradual heating to 150–200°C, followed by reflux with ethyl alcohol for purification.
This method achieves efficient triazole formation with reduced energy consumption.
Coupling with Biphenyl Moiety
The biphenyl substituent is introduced via nucleophilic substitution or carbonyl coupling.
Key Reaction: Carbonyldiimidazole (CDI)-Mediated Coupling
Experiments from Ambeed demonstrate the use of CDI as a coupling agent:
| Reaction Conditions | Yield | Source |
|---|---|---|
| DCM/MeCN, reflux, 3h | 80% | |
| THF, triethylamine, reflux overnight | 88% | |
| 2-MeTHF, room temperature, 5h | 62% |
- Base Activation : Triethylamine or DBU deprotonates the biphenyl aniline.
- Coupling : CDI activates the triazole methanamine, enabling nucleophilic attack by the biphenyl amine.
- Purification : Crude products are washed with water and dried over Na₂SO₄.
Optimization Strategies
Reaction parameters significantly impact yields and selectivity.
Table 1: Comparative Yield Analysis
| Solvent System | Catalyst/Reagent | Temperature | Yield |
|---|---|---|---|
| DCM/MeCN (1:2) | None | Reflux | 80% |
| THF | Triethylamine | Reflux | 88% |
| 2-MeTHF | HOBt | 55°C, 60h | 62% |
- Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates.
- Base Selection : Strong bases like DBU improve coupling efficiency.
- Temperature : Reflux conditions (80–100°C) optimize yields without degrading intermediates.
Structural Confirmation
The final compound is characterized by:
- SMILES :
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C=NC=N3 - Spectroscopy :
Challenges and Limitations
- Byproduct Formation : Competing reactions (e.g., trimerization of hydrazine) reduce yields in ammonolysis methods.
- Purification : Column chromatography is often required to isolate pure product.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-methanamine, N-[1,1’-biphenyl]-4-yl- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. The biphenyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
Comparison with 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole
This compound (from ) shares the biphenyl backbone but differs in critical regions:
- Core Heterocycles : The target compound contains a 1,2,4-triazole, whereas the analog features a 1,3-benzodiazole (benzene fused with a diazole) and a 1,2,4-oxadiazole ring.
- Substituents : The methanamine group in the target contrasts with the ethoxy and methyl-linked oxadiazole groups in the analog.
Table 1: Structural Comparison
Implications of Structural Variations
- Pharmacological Activity : The triazole group in the target may favor hydrogen bonding with biological targets (e.g., enzymes), while the oxadiazole in the analog could enhance metabolic stability due to its resistance to hydrolysis.
- Synthetic Accessibility : The absence of fused rings (e.g., benzodiazole) in the target compound might simplify synthesis compared to the analog, which requires multi-step heterocycle formation.
- Solubility and Bioavailability : The methanamine group in the target could improve aqueous solubility relative to the ethoxy-substituted analog, though experimental validation is needed.
Research Findings and Limitations
Crystallographic Analysis Tools
Structural comparisons here rely solely on IUPAC nomenclature and inferred properties.
Knowledge Gaps
- No pharmacological, thermodynamic, or spectroscopic data for the target compound are present in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
